

Application Note: Protocol for Assessing M25 Impact on Gli Luciferase Activity

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Compound of Interest

Compound Name: M 25

Cat. No.: B1150227

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing a Gli-responsive luciferase reporter assay to quantify the inhibitory effects of M25, a Smoothened (SMO) antagonist, on the Hedgehog signaling pathway.

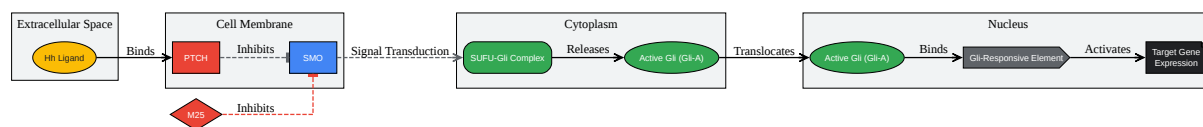
Introduction

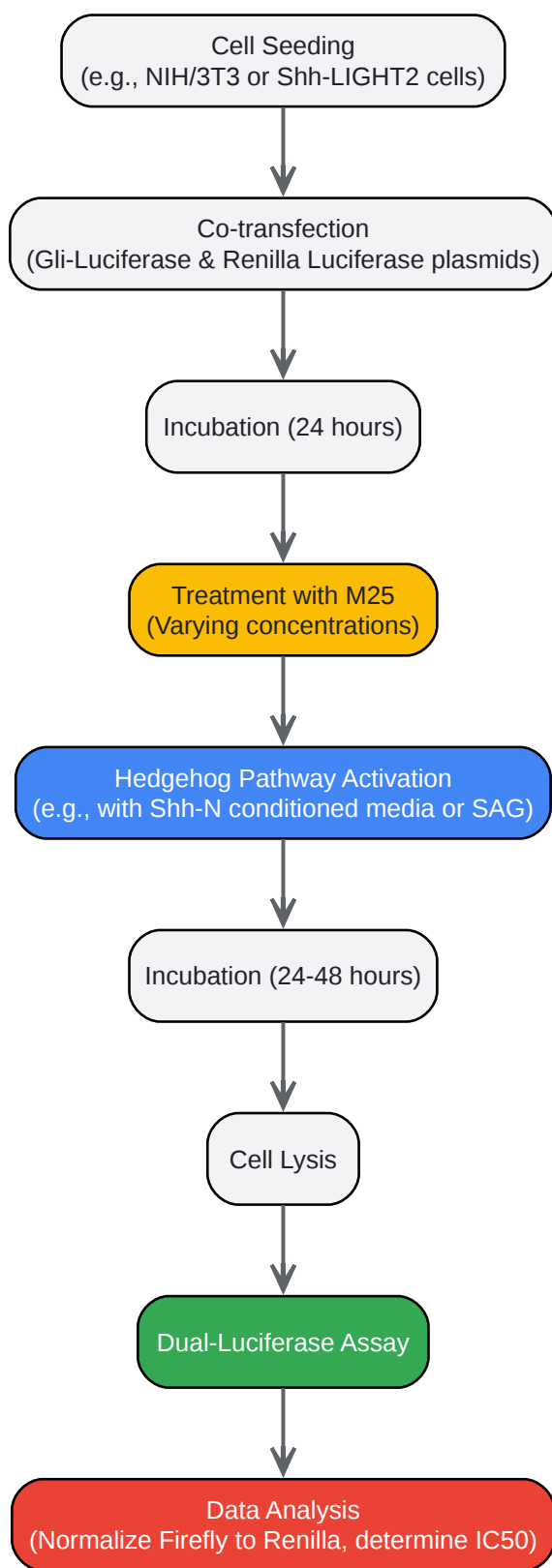
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of several human cancers, including basal cell carcinoma and medulloblastoma.[2][3] The Gli family of transcription factors are the terminal effectors of the Hh pathway. In the canonical pathway, binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor.[4] This leads to the activation and nuclear translocation of Gli transcription factors, which induce the expression of target genes.

M25 is a small molecule antagonist of Smoothened, designed to inhibit the Hedgehog pathway.[5][6] Luciferase reporter assays are a highly sensitive and quantitative method to study the regulation of gene expression.[7] By using a reporter construct containing a Gli-responsive promoter upstream of the luciferase gene, it is possible to measure the transcriptional activity of Gli and, consequently, the activation state of the Hedgehog pathway. This application note details a robust protocol to assess the dose-dependent impact of M25 on Gli luciferase activity.

Signaling Pathway and Experimental Workflow

Hedgehog Signaling Pathway and M25 Inhibition





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